a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl
Description
α-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl (CAS: 1142408-15-8) is a thioglycoside derivative featuring a galactopyranose core linked to a triethylene glycol chain terminating in a thiol (-SH) group . This compound is notable for its ability to form disulfide bonds or bind to gold surfaces via the thiol moiety, making it valuable in glyconanotechnology and biosensor development . Its synthesis involves enzymatic glycosylation followed by deprotection and thiol functionalization, as detailed in studies utilizing NMR and ESI-MS for characterization .
Properties
Molecular Formula |
C12H24O8S |
|---|---|
Molecular Weight |
328.38 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C12H24O8S/c13-7-8-9(14)10(15)11(16)12(20-8)19-4-3-17-1-2-18-5-6-21/h8-16,21H,1-7H2/t8-,9+,10+,11-,12+/m1/s1 |
InChI Key |
PDKKFMVANDDEQS-IIRVCBMXSA-N |
Isomeric SMILES |
C(COCCS)OCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C(COCCS)OCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Glycosyl Donor Preparation
The foundational step involves synthesizing a suitable glycosyl donor, typically a protected α-D-galactopyranoside derivative. Commonly, this involves:
- Protection of hydroxyl groups on D-galactose to control regioselectivity during glycosylation, often using benzyl or acetyl groups.
- Activation of the anomeric position to generate a reactive glycosyl donor, such as a glycosyl trichloroacetimidate or a glycosyl halide, which are frequently employed in glycosylation reactions (as per Schemes 9 and 10 in related carbohydrate syntheses).
Synthesis of the Linker: 2-[2-(2-Mercaptoethoxy)ethoxy]ethyl
The linker synthesis involves the stepwise construction of the ethoxy chain with terminal thiol functionality:
- Step 1: Ethylene glycol derivatives are employed as the backbone, with sequential protection and deprotection steps to introduce the ethoxy groups.
- Step 2: Introduction of the mercapto group at the terminal position, typically via nucleophilic substitution reactions using thiolating agents like thiourea derivatives or direct thiol addition to activated alkyl halides.
- Step 3: Functionalization of the linker with hydroxyl groups to facilitate subsequent conjugation to the glycosyl donor or acceptor.
This process is analogous to the synthesis of 2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol, which has been described in the literature with high purity yields.
Conjugation of Linker to the Glycosyl Donor
The linker is attached to the glycosyl donor through nucleophilic substitution or esterification:
- SN2 reactions are employed, where the thiol group of the linker reacts with an activated glycosyl donor bearing a good leaving group at the anomeric position (e.g., a trichloroacetimidate or halide).
- Protection of the thiol during the glycosylation step is crucial to prevent premature oxidation or side reactions.
Glycosylation Reaction
The key step involves coupling the protected glycosyl donor with the linker bearing the free thiol:
- Lewis acid catalysis (e.g., BF₃·Et₂O, TMSOTf) facilitates the glycosylation, favoring the formation of the α-anomer due to the anomeric effect.
- Reaction conditions are optimized to maximize yield and stereoselectivity, typically performed at low temperatures in dry solvents like dichloromethane or acetonitrile.
Deprotection and Final Functionalization
Post-glycosylation, the protecting groups are removed under mild conditions:
- Hydrogenolysis for benzyl groups.
- Basic or acidic hydrolysis for ester groups, depending on the protecting groups used.
- The free thiol is then available for further conjugation or application in biological assays.
Data Tables and Research Results
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Glycosyl donor synthesis | Protected galactose derivatives | Reflux, inert atmosphere | 75-85% | Benzyl or acetyl groups |
| Linker synthesis | Ethylene glycol derivatives + thiolating agents | Reflux, dry conditions | 80-90% | High purity, scalable |
| Linker attachment | Glycosyl donor + linker | Lewis acids (BF₃·Et₂O, TMSOTf) | 70-80% | Stereoselective for α-anomer |
| Deprotection | Hydrogenolysis or hydrolysis | Mild conditions | 85-95% | Preserves integrity of thiol |
Notes on Synthetic Challenges and Optimization
- Stereoselectivity : Achieving high α-selectivity during glycosylation requires careful control of reaction conditions and choice of protecting groups.
- Thiol stability : The free thiol is prone to oxidation; thus, reactions are often performed under inert atmospheres, and the thiol is typically protected as a disulfide or thioether until the final step.
- Yield optimization : Sequential protection and deprotection steps, along with the use of activated glycosyl donors, enhance overall yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkylating agents under mild conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Regeneration of the original thiol compound.
Substitution: Alkylated derivatives with modified functional groups.
Scientific Research Applications
a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl is widely used in biomedical research. It is particularly valuable in the study of cell signaling and metabolic pathways. Its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Facilitates the study of glycosylation processes and protein-carbohydrate interactions.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: Used in the production of various biochemical reagents and diagnostic tools.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets involved in cell signaling pathways. The mercaptoethoxyethoxy group allows for precise targeting and modulation of these pathways, leading to desired biological outcomes. The exact mechanism involves binding to specific receptors or enzymes, altering their activity and downstream signaling events.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in the Ethylene Glycol Chain
Thiol vs. Azide Functionalization
- 2-[2-(2-Azidoethoxy)ethoxy]ethyl α-D-Galactopyranoside (): Replaces the thiol with an azide (-N₃) group, enabling click chemistry applications (e.g., CuAAC reactions) . Unlike the thiol derivative, azide-functionalized compounds avoid disulfide formation but require UV or catalyst activation for conjugation.
- 2-[2-(2-Chloroethoxy)ethoxy]ethyl β-D-Galactopyranoside (): Contains a chloro (-Cl) group, a versatile leaving group for nucleophilic substitution reactions. This compound serves as a precursor for further derivatization, contrasting with the direct conjugation utility of the thiol analog .
Sugar Core Modifications
- β-D-Glucopyranoside, 2-[2-(2-Mercaptoethoxy)ethoxy]ethyl (): Substitutes galactose with glucose, altering lectin-binding specificity. For example, glucose derivatives may target glucokinases, while galactose derivatives bind galectin-1 .
Protective Group Variations
- Trimethylsilyl (TMS)-Protected Derivatives (): Compounds like 2-(trimethylsilyl)ethyl β-D-galactopyranosyl-(1→4)-[α-D-fucopyranosyl-(1→3)]-2-acetamido-2-deoxy-β-D-glucopyranoside use TMS groups for hydroxyl protection during synthesis. These lack the reactive thiol but provide stability for intermediate purification .
- Acetylated Derivatives (): Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside includes acetamido groups, enhancing solubility in organic solvents compared to the hydrophilic thiol derivative .
Physicochemical Properties
Spectroscopic Data Comparison
Biological Activity
α-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl is a glycoside compound that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
The compound features a galactopyranoside backbone linked to a 2-(2-mercaptoethoxy)ethoxy group. Its molecular formula is , with a molecular weight of approximately 252.33 g/mol. The presence of the mercapto group enhances its reactivity and potential for bioconjugation applications.
1. Antioxidant Properties
Research indicates that compounds with thiol groups, such as the mercaptoethoxy moiety in this glycoside, exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
2. Antimicrobial Activity
Studies have shown that α-D-galactopyranosides can influence microbial growth. The presence of the ethoxy and mercapto groups may enhance the compound's ability to interact with microbial membranes, potentially leading to antimicrobial effects. Further investigations are needed to quantify this activity against specific pathogens.
3. Bioconjugation Applications
The compound serves as a versatile linker in bioconjugation processes. Its ability to form stable bonds with proteins or antibodies makes it valuable for developing targeted therapies and diagnostic tools. For instance, it can be utilized in creating antibody-drug conjugates (ADCs) that improve the delivery of therapeutic agents directly to cancer cells.
Synthesis
The synthesis of α-D-galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl typically involves several steps:
- Preparation of Galactopyranoside : The initial step involves the synthesis of the galactopyranoside backbone through glycosylation reactions.
- Introduction of Mercapto Group : The mercaptoethoxy group is introduced via nucleophilic substitution reactions.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological assays.
Case Studies
1. Drug Delivery Systems
The unique structure of α-D-galactopyranoside allows for improved solubility and stability of therapeutic agents, making it suitable for complex drug formulations aimed at treating diseases like cancer.
2. Diagnostics
This compound can be employed in developing diagnostic assays that detect specific biomolecules, enhancing disease diagnosis accuracy.
3. Material Science
In material science, it can modify surfaces for improved biocompatibility, essential for medical implants and devices interacting with biological systems.
Q & A
Basic: What are the critical steps in synthesizing α-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protection/deprotection strategies. For example, galactose hydroxyl groups may first be protected (e.g., using isopropylidene or acetyl groups) to ensure regioselective functionalization . The mercaptoethoxy-ethoxyethyl chain is introduced via nucleophilic substitution or thiol-ene "click" chemistry. Optimization includes:
- Temperature control : Reactions with thiols often require inert atmospheres (N₂/Ar) and temperatures ≤40°C to prevent oxidation of the -SH group.
- Catalysts : Use of mild bases (e.g., NaHCO₃) or metal catalysts (e.g., AgNO₃) to enhance thiol reactivity without degrading the glycosidic bond .
- Purification : Silica gel chromatography or HPLC to isolate the product from byproducts (e.g., disulfide dimers).
Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms the glycosidic linkage (δ 4.8–5.5 ppm for α-anomeric protons) and the mercaptoethoxy-ethoxyethyl substituent (δ 2.5–2.7 ppm for -SH; δ 3.4–3.8 ppm for ether linkages) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+Na]⁺ ion) and detects trace impurities .
- Thiol quantification : Ellman’s assay (λ = 412 nm) quantifies free -SH groups, critical for applications in conjugation or redox studies .
Advanced: How does the thiol-containing side chain influence its surfactant properties compared to non-thiolated galactopyranosides?
The thiol group introduces redox-sensitive behavior and enhances interfacial activity:
- Critical micelle concentration (CMC) : Branched alkyl chains (e.g., ethylhexyl in related glucopyranosides) lower CMC by ~30% compared to linear chains, as seen in analogs .
- Stability : Thiolated surfactants form disulfide-linked micelles under oxidative conditions, enabling stimuli-responsive drug delivery .
- Comparative data : Non-thiolated analogs (e.g., octyl-α-D-galactopyranoside) exhibit higher CMC (e.g., 0.5 mM vs. 0.2 mM for thiolated versions) but lack redox tunability .
Advanced: What methodological challenges arise when studying this compound’s interactions with biological membranes or proteins?
- Thiol oxidation : The -SH group oxidizes to disulfides in aqueous buffers, requiring reducing agents (e.g., TCEP) or anaerobic conditions .
- Membrane permeability assays : Fluorescence quenching by thiols may interfere with dye-based assays (e.g., calcein leakage); use alternative methods like surface plasmon resonance .
- Protein interactions : Thiol-mediated adsorption to cysteine-rich proteins (e.g., albumin) can skew binding studies. Pre-blocking with iodoacetamide mitigates this .
Data Contradiction: How can researchers resolve discrepancies in reported bioactivity across structural analogs?
Variations in chain length, branching, or protecting groups lead to divergent bioactivity:
- Case study : Ethylhexyl-α-D-glucopyranoside (CMC = 0.25 mM) vs. decyl analogs (CMC = 0.1 mM) show inverse solubility-bioactivity relationships .
- Resolution strategies :
Advanced: What role does this compound play in enzyme substrate engineering or glycoconjugate vaccine design?
- Enzyme substrates : The thiol group enables site-specific conjugation to maleimide-functionalized carriers (e.g., CRM197 protein) for antigen delivery .
- Glycoconjugate stability : Thiolated glycans exhibit higher serum stability than ester-linked analogs, as demonstrated in murine immunization studies (t₁/₂ > 72 hrs vs. <24 hrs) .
Methodological Pitfalls: How to avoid common errors in stability studies under physiological conditions?
- pH-dependent degradation : The glycosidic bond hydrolyzes rapidly at pH < 3 or > 8. Use buffered solutions (pH 6.5–7.5) and monitor via LC-MS .
- Light sensitivity : Thiols degrade under UV light; store samples in amber vials with antioxidants (e.g., 1% ascorbic acid) .
Advanced: Can computational modeling predict its behavior in complex biological systems?
- MD simulations : Predict micelle formation (e.g., GROMACS simulations) and membrane insertion efficiency .
- Docking studies : Identify potential protein targets (e.g., galectin-3) by modeling the galactose-thiol chain interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
